1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is a chemical compound with the molecular formula C10H6N16 It is characterized by the presence of four tetrazole rings attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene typically involves the reaction of 1,2,4,5-tetracyanobenzene with sodium azide under specific conditions. The reaction proceeds through a cycloaddition process, forming the tetrazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.
Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: The compound’s energetic properties make it suitable for use in explosives and propellants.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(1H-tetrazol-5-yl)benzene: This compound has three tetrazole rings attached to a benzene core, making it structurally similar but with different properties due to the reduced number of tetrazole rings.
4-(1H-tetrazole-5-yl-amino)-1,2,4,5-tetrazin-1-one: This compound features a tetrazole ring and a tetrazinone ring, offering unique reactivity and applications.
Uniqueness
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is unique due to its four tetrazole rings, which provide a high nitrogen content and multiple reactive sites. This makes it particularly valuable in applications requiring high energy density and reactivity, such as in the development of new materials and energetic compounds .
Properties
Molecular Formula |
C10H6N16 |
---|---|
Molecular Weight |
350.26 g/mol |
IUPAC Name |
5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26) |
InChI Key |
MIOKKXAVBCYWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.